Tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, chlorosulfonyl group, difluoromethyl group, and tert-butyl ester group. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Difluoromethylation: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Substitution Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. In biology, it may serve as a reagent in biochemical assays or as a building block for bioactive compounds.
Medicine: The compound's potential applications in medicine include its use in drug discovery and development. It may serve as a precursor for pharmaceuticals or as a tool in medicinal chemistry research.
Industry: In the chemical industry, tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system and the intended application.
Comparison with Similar Compounds
Tert-butyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate: Lacks the difluoromethyl group.
Tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate: Lacks the chlorosulfonyl group.
Uniqueness: Tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate is unique due to the presence of both the chlorosulfonyl and difluoromethyl groups on the piperidine ring, which can impart distinct chemical properties and reactivity compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 4-(chlorosulfonylmethyl)-4-(difluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClF2NO4S/c1-11(2,3)20-10(17)16-6-4-12(5-7-16,9(14)15)8-21(13,18)19/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATMGMAWCPTSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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